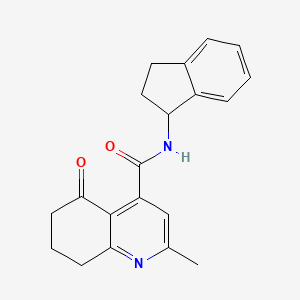![molecular formula C15H26N2O5 B7434542 3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a popular research chemical that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid works by binding to the dopamine transporter and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on mood, behavior, and cognition. This compound has also been shown to have affinity for other neurotransmitter systems, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria, increased energy, and improved cognitive function. This compound has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid has several advantages for lab experiments. It is a well-studied compound that has been shown to have potential therapeutic applications. It is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has several limitations for lab experiments. It has a high potential for abuse, which can make it difficult to control in a lab setting. It also has potentially dangerous physiological effects, which can make it difficult to use in experiments involving human subjects.
Direcciones Futuras
There are several future directions for research on 3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for dopamine-related disorders, such as Parkinson's disease. Researchers are also interested in studying the potential therapeutic applications of this compound for depression and anxiety. Another area of interest is the development of safer and more effective analogs of this compound that have fewer side effects and a lower potential for abuse.
Conclusion
This compound is a synthetic compound that has been used in scientific research to study its potential therapeutic applications. It has a high affinity for the dopamine transporter and has been shown to increase dopamine levels in the brain. This compound has several advantages for lab experiments, but also has limitations due to its potential for abuse and dangerous physiological effects. Future research on this compound will focus on its potential therapeutic applications and the development of safer and more effective analogs.
Métodos De Síntesis
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-amino-1-propanol with 5-methyl-3-oxolane-2,4-dione to form the intermediate 3-(5-methyl-3-oxolanyl)propanoic acid. The intermediate is then reacted with 6-aminohexanoic acid to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid has been used in scientific research to study its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for dopamine-related disorders, such as Parkinson's disease. This compound has also been studied for its potential as a treatment for depression and anxiety.
Propiedades
IUPAC Name |
3-[6-[(5-methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-11-9-12(10-22-11)15(21)17-7-4-2-3-5-13(18)16-8-6-14(19)20/h11-12H,2-10H2,1H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLSGAHLXDXKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxamide](/img/structure/B7434470.png)
![(2,4-Difluoro-3-hydroxyphenyl)-(1,3-dimethyl-5,6-dihydropyrazolo[3,4-b][1,4]oxazin-4-yl)methanone](/img/structure/B7434480.png)
![3-[6-[[2-[4-(Hydroxymethyl)triazol-1-yl]acetyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434495.png)
![3-(4-methyl-1H-benzimidazol-2-yl)-N-[(2R)-4-methyl-1-methylsulfonylpentan-2-yl]propanamide](/img/structure/B7434503.png)
![N-(3-hydroxy-1,1-dimethyl-2,3-dihydroinden-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide](/img/structure/B7434511.png)
![N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![1-[4-(difluoromethoxy)phenyl]-3-[[(2R,3R)-2-prop-1-en-2-yloxane-3-carbonyl]amino]urea](/img/structure/B7434535.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]-1-methylbenzimidazole-5-carboxamide](/img/structure/B7434559.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)